molecular formula C24H48O3 B14719148 (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane CAS No. 10585-86-1

(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane

Cat. No.: B14719148
CAS No.: 10585-86-1
M. Wt: 384.6 g/mol
InChI Key: PADBVTRAZHOORO-QHCPKHFHSA-N
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Description

(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the octadecyloxy group imparts specific physical and chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate octadecyloxy-containing reagent under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The octadecyloxy group can affect the compound’s solubility and membrane permeability, impacting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Oxymethylene ethers (OMEs): These compounds share a similar ether linkage but differ in the length and structure of the alkyl groups.

    Aldehydes and Ketones: Compounds with carbonyl groups that can undergo similar reactions but have different physical properties.

Uniqueness

(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a long-chain octadecyloxy group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

10585-86-1

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

(4S)-2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane

InChI

InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3/t23-/m0/s1

InChI Key

PADBVTRAZHOORO-QHCPKHFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H]1COC(O1)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C

Origin of Product

United States

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